N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide
CAS No.: 1206991-93-6
Cat. No.: VC6530145
Molecular Formula: C16H18N2O2S
Molecular Weight: 302.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206991-93-6 |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 302.39 |
| IUPAC Name | N-(2-phenylethyl)-N'-(2-thiophen-2-ylethyl)oxamide |
| Standard InChI | InChI=1S/C16H18N2O2S/c19-15(17-10-8-13-5-2-1-3-6-13)16(20)18-11-9-14-7-4-12-21-14/h1-7,12H,8-11H2,(H,17,19)(H,18,20) |
| Standard InChI Key | LHAQEHKLYABSJP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CC=CS2 |
Introduction
N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered significant attention in the fields of chemistry and biology due to its unique structure and potential applications. This compound consists of a phenethyl group and a thiophen-2-yl group linked through an oxalamide functional group, which contributes to its chemical reactivity and biological activity.
Synthesis of N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide
The synthesis of this compound typically involves a multi-step process. Initially, phenethylamine reacts with oxalyl chloride to form an intermediate. This intermediate is then reacted with 2-(thiophen-2-yl)ethylamine under controlled conditions, often requiring an inert atmosphere and specific solvents like dichloromethane or tetrahydrofuran. The reaction conditions are crucial for achieving high yields and purity of the final product.
| Reagents | Conditions | Product |
|---|---|---|
| Phenethylamine | Inert atmosphere, low temperature | Intermediate with oxalyl chloride |
| Intermediate + 2-(thiophen-2-yl)ethylamine | Solvents: dichloromethane or tetrahydrofuran | N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide |
Chemical Reactions
This compound can undergo several chemical reactions, including:
-
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
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Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.
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Substitution: The phenethyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.
Biological Activity
N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide exhibits significant biological activities, particularly antimicrobial and anticancer properties.
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Antimicrobial Activity | Disrupts bacterial cell membranes or inhibits essential enzymes | Effective against Gram-positive bacteria with a low minimum inhibitory concentration (MIC) |
| Anticancer Properties | Induces apoptosis in cancer cells by modulating signaling pathways | Reduces tumor size in xenograft models |
Research Findings
Several studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria |
| Study 2 | Anticancer Properties | Showed a 50% reduction in tumor size in xenograft models |
| Study 3 | Mechanism Exploration | Identified apoptosis induction via the mitochondrial pathway |
Applications in Chemistry and Medicine
This compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions. Its potential as a therapeutic agent for diseases is being explored due to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
N1-phenethyl-N2-(2-(thiophen-2-yl)ethyl)oxalamide can be compared with other similar compounds to evaluate its unique properties:
| Compound | Structure | Biological Activity |
|---|---|---|
| N1-phenethyl-N2-(2-(thiophen-2-yl)acetamide | Similar structure with acetamide group | Moderate antimicrobial activity |
| N1-phenethyl-N2-(2-(thiophen-2-yl)urea | Urea group instead of oxalamide | Limited anticancer properties |
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